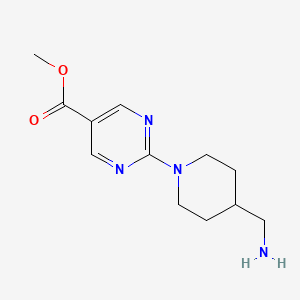

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Description

Properties

CAS No. |

875318-56-2 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

methyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H18N4O2/c1-18-11(17)10-7-14-12(15-8-10)16-4-2-9(6-13)3-5-16/h7-9H,2-6,13H2,1H3 |

InChI Key |

WGCCMULVRCBLRE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s activity and physicochemical properties are influenced by two critical regions:

- Piperidine/Piperazine substituents: The aminomethyl group on the piperidine ring distinguishes it from analogs with bulkier or electronically distinct substituents.

- Ester group : The methyl ester at the 5-position contrasts with ethyl or ethoxycarbonyl esters in related compounds.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: The aminomethyl group enhances water solubility compared to ethoxycarbonyl or phenylpiperazine analogs .

- Purity : Commercial samples of the ethyl analog (e.g., ) are ≥95% pure, suggesting rigorous quality control for research use.

Biological Activity

Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Aminomethyl Group : A side chain that enhances interaction with biological targets.

- Pyrimidine Ring : A heterocyclic aromatic ring that contributes to the compound's biological properties.

The molecular formula for this compound is , and its molecular weight is approximately 238.3 g/mol .

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The aminomethyl group can form hydrogen bonds and ionic interactions, while the pyrimidine ring engages in π-π stacking interactions with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine and pyrimidine have shown promising results in inhibiting the growth of human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, certain piperidine derivatives demonstrated competitive inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The most potent inhibitors from this series displayed IC50 values in the low nanomolar range .

Case Studies

- Inhibition of MAGL : In a study focusing on piperidine derivatives, this compound was evaluated for its ability to inhibit MAGL. The results indicated significant inhibition, suggesting potential therapeutic applications in treating conditions like pain and inflammation .

- Antiproliferative Effects : Another study assessed the compound's efficacy against various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, supporting further investigation into its mechanisms and potential as a chemotherapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | Varies by target | Anticancer, Enzyme Inhibition |

| Piperidine Derivative A | Structure | 19.9 | Antiproliferative |

| Piperidine Derivative B | Structure | Low nM range | MAGL Inhibition |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyrimidine carboxylate precursors and functionalized piperidine derivatives. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), with careful control of temperature, solvent polarity, and pH to optimize yield and regioselectivity . For example, introducing the aminomethyl-piperidine moiety may require protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to prevent unwanted side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its enzymatic inhibition potential, and how should kinetic parameters be analyzed?

- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay to measure residual AChE activity via thiocholine production. Pre-incubate the compound with AChE, then add DTNB and acetylthiocholine iodide. Monitor absorbance at 412 nm to calculate IC₅₀ values .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if increases with inhibitor concentration, competitive inhibition is inferred. values are derived from secondary plots of slope vs. inhibitor concentration .

Q. How do molecular docking studies inform the design of derivatives targeting specific receptors, and what validation steps are critical?

- Docking Workflow :

- Protein Preparation : Retrieve receptor structures (e.g., AChE from PDB: 4EY7). Remove water molecules and add hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound and protonate at physiological pH.

- Grid Generation : Define binding pockets (e.g., catalytic triad of AChE).

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Prioritize poses with hydrogen bonds to Ser203 or π-π stacking with Trp86 .

- Validation :

- Compare docking scores with known inhibitors (e.g., donepezil).

- Validate top poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories to assess stability) .

Q. How should contradictory data regarding biological activity be addressed through experimental design?

- Reproducibility Checks :

- Repeat assays under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4).

- Use positive controls (e.g., galantamine for AChE inhibition) to validate assay performance .

- Data Triangulation :

- Statistical Rigor :

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.

- Report effect sizes and confidence intervals to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.